molecular formula C27H29NO4 B11308389 N-(1-methyl-3-phenylpropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(1-methyl-3-phenylpropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11308389
M. Wt: 431.5 g/mol
InChI Key: VNXNSRWALLQOBQ-UHFFFAOYSA-N
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Description

N-(1-methyl-3-phenylpropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a useful research compound. Its molecular formula is C27H29NO4 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C27H29NO4

Molecular Weight

431.5 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C27H29NO4/c1-16(10-11-20-8-6-5-7-9-20)28-26(29)13-12-21-18(3)23-14-22-17(2)19(4)31-24(22)15-25(23)32-27(21)30/h5-9,14-16H,10-13H2,1-4H3,(H,28,29)

InChI Key

VNXNSRWALLQOBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(C)CCC4=CC=CC=C4)C)C

Origin of Product

United States

Biological Activity

N-(1-methyl-3-phenylpropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with potential biological activity. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

The compound features a distinctive structure characterized by a furochromen moiety and a propanamide side chain. Its molecular formula is C21H27N3O3C_{21}H_{27}N_{3}O_{3}, with a molecular weight of approximately 385.46 g/mol.

PropertyValue
Molecular FormulaC21H27N3O3
Molecular Weight385.46 g/mol
IUPAC NameThis compound

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study: Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation .

Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotective benefits. In models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve neuronal survival rates .

The biological activity of this compound is thought to involve several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
  • Cytokine Modulation : It modulates inflammatory responses by inhibiting NF-kB signaling pathways.
  • Oxidative Stress Reduction : The compound scavenges free radicals and enhances antioxidant enzyme activity.

Research Findings Summary

A summary of key research findings related to the biological activity of this compound is presented below:

Study FocusFindings
Anticancer ActivityInduces apoptosis in MCF-7 cells; downregulates Bcl-2; activates caspases .
Anti-inflammatory EffectsInhibits COX enzymes; reduces cytokine production .
Neuroprotective EffectsDecreases oxidative stress; improves neuronal survival .

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